molecular formula C6H9N3O B2796417 5-Methoxy-2-methylpyrimidin-4-amine CAS No. 698-34-0

5-Methoxy-2-methylpyrimidin-4-amine

Cat. No.: B2796417
CAS No.: 698-34-0
M. Wt: 139.158
InChI Key: UHMMNPANMKXATO-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylpyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C₆H₉N₃O. It is a derivative of pyrimidine, which is an important class of compounds in medicinal chemistry due to their presence in nucleic acids and various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methylpyrimidin-4-amine typically involves the reaction of 2-methoxy-5-methylpyridin-4-amine with appropriate reagents under controlled conditions. One common method involves the use of a 0.04 M PTSA solution in 1,4-dioxane, with the reaction mixture being stirred at 95°C for 16 hours . The product is then purified by column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis and purification systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions could introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

5-Methoxy-2-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives containing this compound have been shown to inhibit phosphodiesterase 10A (PDE10A), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This inhibition can modulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methylpyridin-4-amine
  • 5-Methoxy-2-methylpyrimidine
  • 4-Amino-2-methyl-5-methoxypyrimidine

Uniqueness

5-Methoxy-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the development of specialized pharmaceuticals and research tools .

Properties

IUPAC Name

5-methoxy-2-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-8-3-5(10-2)6(7)9-4/h3H,1-2H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMMNPANMKXATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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